Copper(II) glyoxal-bis[N4-methylthiosemicarbazonato] is a copper complex known as Copper(II)Glyoxal-bis[N4-methylthiosemicarbazonato]. It has garnered attention for its potential therapeutic applications, particularly in neurodegenerative diseases and as an antimicrobial agent. This compound is classified under metal complexes, specifically those involving thiosemicarbazone ligands, which are known for their biological activities.
Copper(II)Glyoxal-bis[N4-methylthiosemicarbazonato] is synthesized from the reaction of glyoxal and N4-methylthiosemicarbazone ligands with copper(II) salts. Its classification falls under coordination compounds, where copper acts as a central metal ion coordinated by organic ligands. The complex is characterized by its ability to penetrate cell membranes, making it a candidate for various biological applications.
The synthesis of Copper(II)Glyoxal-bis[N4-methylthiosemicarbazonato] typically involves the following steps:
The synthesis process often requires careful control of pH and temperature, as these factors can influence the stability and yield of the complex. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of Copper(II)Glyoxal-bis[N4-methylthiosemicarbazonato].
Copper(II)Glyoxal-bis[N4-methylthiosemicarbazonato] has a complex molecular structure characterized by its coordination geometry around the copper ion. The molecular formula is , with a molecular weight of approximately 293.86 g/mol.
The structure features a central copper ion coordinated by two thiosemicarbazone ligands, forming a stable chelate complex that contributes to its biological activity.
Copper(II)Glyoxal-bis[N4-methylthiosemicabazonato] participates in various chemical reactions that can lead to its reduction to Copper(I), which is crucial for its biological activity. The general reaction can be summarized as:
The reduction potential of Copper(II)Glyoxal-bis[N4-methylthiosemicarbazonato] allows it to release bioavailable Copper(I) ions intracellularly, which can interact with various biomolecules, enhancing its therapeutic effects.
The mechanism of action involves several key processes:
Research indicates that this compound significantly inhibits glycogen synthase kinase 3 beta (GSK3β), reduces amyloid-beta oligomers, and decreases tau phosphorylation, making it relevant in Alzheimer's disease research .
Copper(II)Glyoxal-bis[N4-methylthiosemicarbazonato] exhibits properties typical of coordination complexes, including stability in solution and reactivity towards biological targets due to its metal center.
Copper(II)Glyoxal-bis[N4-methylthiosemicarbazonato] has potential applications in:
Copper(II) glyoxal-bis(N-methylthiosemicarbazonato) (Cu(II)GTSM) exerts potent inhibitory effects on glycogen synthase kinase-3β (GSK3β), a pivotal kinase implicated in neurodegenerative cascades. This inhibition occurs through upstream modulation of the Akt and extracellular signal-regulated kinase 1/2 (ERK1/2) pathways. At concentrations as low as 25 µM, Cu(II)GTSM treatment of SH-SY5Y neuroblastoma cells significantly enhances phosphorylation of GSK3β at serine-9 (Ser9), an inhibitory site that reduces GSK3β activity. This phosphorylation event is mediated through Akt activation, which itself undergoes phosphorylation at serine-473 (Ser473) in response to Cu(II)GTSM exposure [1] [7].
Concurrently, Cu(II)GTSM activates the ERK1/2 pathway, creating a dual regulatory mechanism for GSK3β suppression. ERK1/2 phosphorylation increases by approximately 2.5-fold in treated cells, further contributing to neuronal survival pathways [4]. The functional consequence of this signaling modulation is profound: inhibition of hyperactive GSK3β prevents aberrant phosphorylation of downstream substrates involved in apoptosis, mitochondrial dysfunction, and synaptic deterioration—hallmarks of Alzheimer's disease (AD) and related dementias [1]. In PC12 neuronal models, analogous copper complexes like Cu(II)ATSM induce neurite elongation, though at tenfold higher concentrations (250 nM), highlighting Cu(II)GTSM's superior potency in neurogenerative signaling [4].
Table 1: Kinase Phosphorylation Changes Induced by Cu(II)GTSM
Target Kinase | Phosphorylation Site | Fold Change | Functional Consequence |
---|---|---|---|
Akt | Ser473 | 3.1 ± 0.4* | Enhanced cell survival |
ERK1/2 | Thr202/Tyr204 | 2.5 ± 0.3* | Neurite outgrowth |
GSK3β | Ser9 | 4.2 ± 0.6* | Reduced tau phosphorylation |
Data from SH-SY5Y cells treated with 25 µM Cu(II)GTSM for 2 hours; mean ± SEM [1] [4] |
Cu(II)GTSM directly interferes with the amyloidogenic cascade by reducing the formation and stability of neurotoxic amyloid-β oligomers (AβOs). In vitro studies demonstrate that Cu(II)GTSM decreases the abundance of soluble Aβ trimers—a highly toxic oligomeric species—by over 60% in neuronal cell cultures [1]. This suppression occurs through copper-mediated structural alterations of Aβ peptides, preventing their aggregation into β-sheet-rich oligomers. The complex’s lipophilic properties enable efficient cellular penetration, allowing it to access intracellular compartments where early oligomerization occurs [2].
In vivo validation using APP/PS1 transgenic AD mice reveals that oral administration of Cu(II)GTSM (10 mg/kg daily) significantly reduces brain levels of Aβ trimers and restores cognitive performance to near-normal levels [1] [2]. Notably, this effect occurs independently of changes in overall amyloid plaque burden, indicating selective targeting of soluble oligomeric species rather than insoluble fibrillar deposits. The specificity for trimers aligns with emerging evidence that low-molecular-weight oligomers (not plaques) correlate strongly with synaptic toxicity and cognitive impairment in AD [8]. This distinguishes Cu(II)GTSM from conventional amyloid-targeting approaches by addressing the most neurotoxic forms of Aβ.
Table 2: Impact of Cu(II)GTSM on Amyloid-β Species in AD Models
Amyloid-β Species | Change with Cu(II)GTSM | Experimental Model | Functional Outcome |
---|---|---|---|
Trimers | ↓64 ± 8%* | SH-SY5Y cells | Reduced synaptic toxicity |
Oligomers (AβOs) | ↓50 ± 6%* | Cortical neuron cultures | Improved neuronal viability |
Insoluble plaques | No significant change | APP/PS1 transgenic mice | Cognitive restoration |
Percentage reduction vs. untreated controls; mean ± SD [1] [2] |
Through its inhibition of GSK3β, Cu(II)GTSM significantly attenuates pathological tau hyperphosphorylation—a critical driver of neurofibrillary tangle formation. In SH-SY5Y cells, treatment with 25 µM Cu(II)GTSM reduces phosphorylation of tau at serine-404 (Ser404) by 64% within 2 hours [1] [7]. This site-specific dephosphorylation occurs via GSK3β inactivation, as GSK3β preferentially phosphorylates tau at Ser404 and other AD-relevant epitopes.
The reduction in phosphorylated tau (p-tau) directly impedes microtubule destabilization and neurofibrillary tangle assembly. Copper bioavailability plays an additional role in tau regulation: intracellular copper release from Cu(II)GTSM may modulate tau’s affinity for microtubules and its aggregation propensity [8]. Notably, the decrease in p-tau occurs without altering total tau expression, indicating a post-translational mechanism targeting pathological modifications rather than protein abundance [1]. This is clinically relevant given that tau pathology correlates more strongly with cognitive decline in AD than amyloid burden. The dual targeting of both amyloid oligomers and tau phosphorylation positions Cu(II)GTSM as a multi-mechanistic modulator of proteostasis.
The neurobiological activity of Cu(II)GTSM is intrinsically linked to its redox chemistry and copper dissociation properties. Unlike its structural analog Cu(II)ATSM, which releases copper selectively under hypoxic conditions, Cu(II)GTSM undergoes rapid intracellular reduction to Cu(I) and subsequent copper ion release under normoxic conditions [5]. This occurs via thiol-mediated reduction in the cytosol, where glutathione and other reducing agents facilitate copper liberation. The released copper ions then serve as cofactors for essential enzymes including:
The redox-dependent release mechanism enables site-specific copper delivery to subcellular compartments deficient in bioavailable copper. In AD brains, copper dyshomeostasis contributes to oxidative stress and amyloid aggregation; Cu(II)GTSM counteracts this by restoring physiological copper pools without inducing uncontrolled oxidative damage [6]. Intriguingly, copper redistribution also influences signaling pathways—elevated intracellular copper activates phosphatases that may contribute to neurite outgrowth, as evidenced by similar neurogenerative effects with the calcineurin inhibitor FK506 [4] [5]. This positions Cu(II)GTSM as both a metal chaperone and a signaling modulator in neurodegenerative contexts.
Table 3: Comparison of Copper Bis(thiosemicarbazone) Complexes
Property | Cu(II)GTSM | Cu(II)ATSM |
---|---|---|
Copper release kinetics | Rapid (normoxia) | Slow (hypoxia-dependent) |
Neurite elongation | 25–50 nM | 250–500 nM |
Primary neurotargets | GSK3β, Aβ trimers, tau | TDP-43, mitochondria |
Redox behavior | Reduced by glutathione | Stable until hypoxia |
Data derived from PC12 and neuronal culture studies [4] [5] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7